3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride

Descripción general

Descripción

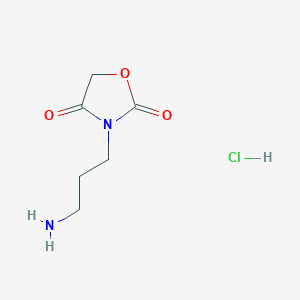

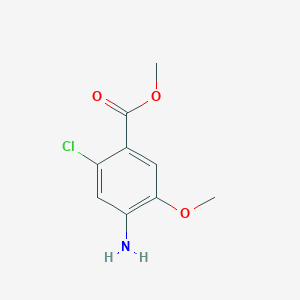

“3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride” is a chemical compound with the molecular formula C6H11ClN2O3. It is a powder form substance .

Synthesis Analysis

The synthesis of oxazolidine derivatives, such as “3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride”, often involves multicomponent reactions of 1,2-amino alcohols . A novel synthesis method has been reported that involves the fixation of CO2 with 3-aryl-2-alkynamides .Molecular Structure Analysis

The molecular structure of “3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride” can be represented by the InChI code: 1S/C6H11N3O2.ClH/c7-2-1-3-9-5(10)4-8-6(9)11;/h1-4,7H2,(H,8,11);1H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxazolidine derivatives like “3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride” are complex and can involve multiple steps. For example, one method involves an asymmetric one-pot 6π-azaelectrocyclization of alkenylvinylstannane, ethyl (Z)-2-iodo-4-oxobutenoate, and (–)-7-isopropyl-cis-aminoindanol in the presence of a Pd(0) catalyst .Physical And Chemical Properties Analysis

“3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride” is a powder form substance . It has a molecular weight of 194.61 g/mol.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Researchers have developed versatile methods for synthesizing quaternary 1,3-oxazolidine-2,4-diones, leading to α-hydroxyamides with a quaternary stereocenter, emphasizing the chemical versatility and potential pharmaceutical applications of such compounds (Merino et al., 2010).

- A novel approach utilizes a tandem phosphorus-mediated carboxylative condensation-cyclization reaction with atmospheric carbon dioxide, offering an environmentally friendly and convenient method for synthesizing various oxazolidine-2,4-diones (Zhang et al., 2015).

Biomedical and Pharmaceutical Applications

- Oxazolidine-2,4-diones have been identified as a new class of pseudo-irreversible inhibitors for serine proteases like human neutrophil elastase, suggesting their potential in therapeutic applications (Santana et al., 2012).

- The antibiotic Linezolid's synthesis involves an oxazolidine-2,4-dione intermediate, highlighting the significance of this chemical structure in the development of vital pharmaceuticals (Greco et al., 2014).

- Novel heterocycles such as N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, bioisosteres of anticonvulsant drugs, have been synthesized, showcasing the role of oxazolidine derivatives in creating new therapeutic agents (Pastore et al., 2013).

Agricultural and Material Science Applications

- Oxazolidinone derivatives like Famoxadone represent a new class of agricultural fungicides, illustrating the compound's utility in crop protection and agricultural productivity enhancement (Sternberg et al., 2001).

- The study of N-halamine-coated cotton, involving an oxazolidine precursor, demonstrates the compound's application in antimicrobial and detoxification contexts, offering avenues for advanced material development (Ren et al., 2009).

Safety and Hazards

The safety information for “3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

3-(3-aminopropyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.ClH/c7-2-1-3-8-5(9)4-11-6(8)10;/h1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLOOCFOPBAABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminopropyl)oxazolidine-2,4-dione hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)

![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)